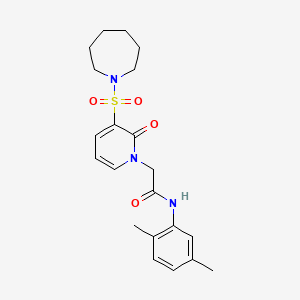
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its complex structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N3O4S, with a molecular weight of approximately 447.5 g/mol. The presence of an azepan ring, a pyridine moiety, and a sulfonamide group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1251695-59-6 |
The compound's mechanism of action involves interactions with specific molecular targets, particularly proteins involved in various biochemical pathways. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, stabilizing the complex formed between the compound and its target proteins.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Initial studies suggest that it may inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism among sulfonamide antibiotics.
Anticancer Potential
Studies have explored the compound's potential in cancer treatment. The structural features allow it to interact with enzymes involved in cancer cell proliferation and survival. Preliminary data indicate that it may induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, this compound has been investigated for potential neuropharmacological effects. It may influence neurotransmitter systems or provide neuroprotective benefits against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds, providing insights into potential applications:
- Antimicrobial Study : A study evaluated the effectiveness of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance antibacterial activity.
- Anticancer Research : In vitro studies demonstrated that similar compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
- Neuropharmacological Assessment : Animal models have shown that derivatives of this compound may reduce symptoms of anxiety and depression, suggesting a role in modulating central nervous system activity.
Propiedades
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-9-10-17(2)18(14-16)22-20(25)15-23-11-7-8-19(21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGCJJKZGDWLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














